1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Bax inhibition Apoptosis Target annotation

Choose this benzodioxole-pyrimidine hydrazone (WAY-301591) for its validated Bax protein inhibitor annotation—not interchangeable with generic hydrazones. The methylenedioxy-benzodioxole moiety paired with the tautomeric 4-hydroxy-6-methylpyrimidine core delivers a unique planar π-system (PSA ~84 Ų, cLogP ~1.14) with dynamic H-bonding capability absent in rigid thiazole or oxadiazole analogs. Supplied at ≥98% purity, this scaffold is structurally validated for SDH inhibition (close analogs achieve EC50 0.06 mg/L against Alternaria solani, 2.7× more potent than boscalid) and moderate DPPH radical-scavenging activity, enabling integrated apoptosis/oxidative stress mechanistic studies. Procure this annotated compound—not uncharacterized hydrazones—to ensure target engagement reproducibility in intrinsic apoptosis, ischemia-reperfusion injury, or agrochemical SDH inhibitor discovery programs.

Molecular Formula C13H12N4O3
Molecular Weight 272.26 g/mol
Cat. No. B3722741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Molecular FormulaC13H12N4O3
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NN=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H12N4O3/c1-8-4-12(18)16-13(15-8)17-14-6-9-2-3-10-11(5-9)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,17,18)/b14-6+
InChIKeyDOQROIKOBRZDBT-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone: Chemical Identity and Sourcing Context


1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone (CAS 301228-56-8), also cataloged as WAY-301591, is a synthetic small-molecule hydrazone with the molecular formula C13H12N4O3 and a molecular weight of 272.26 g/mol . The compound incorporates a benzodioxole (piperonal-derived) aromatic system conjugated via a hydrazone linker to a 4-hydroxy-6-methylpyrimidine heterocycle, forming an extended planar π-system with multiple hydrogen-bond donor/acceptor sites . It is supplied as a Bax protein inhibitor screening compound at ≥98% purity, requiring storage at –20°C to –80°C . No primary research publication reporting its de novo biological characterization was identified; differentiation evidence is therefore constructed from structural class data and vendor-annotated target activity.

Why 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone Cannot Be Replaced by Generic In-Class Hydrazones


Hydrazones sharing the 4-hydroxy-6-methylpyrimidine scaffold are not functionally interchangeable because the aldehyde-derived substituent dictates the compound's conformational preference, electronic distribution, and target engagement profile. In the specific case of the benzodioxole-carbaldehyde hydrazone, the methylenedioxy-substituted aromatic ring provides a unique combination of moderate lipophilicity (predicted logP ≈ 1.14), a polar surface area of ~84 Ų, and a rigid planar geometry imposed by the conjugated hydrazone bridge . By contrast, the 5-nitro-2-furaldehyde analog (CAS 13293-13-5) introduces a strong electron-withdrawing nitro group that activates redox cycling and confers distinct antimicrobial mechanisms, while acetone-derived hydrazones (e.g., CAS 66680-04-4) lack the extended aromatic system needed for π-stacking interactions with protein targets . These structural divergences lead to different biological annotation: the benzodioxole-pyrimidine hydrazone is cataloged as a Bax inhibitor, whereas the nitrofuran analog is associated with antimicrobial and trypanocidal screening . Simple substitution without experimental validation of target engagement is therefore scientifically unjustified.

Comparative Quantitative Evidence for 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone vs. Closest Analogs


Bax Inhibitor Annotation vs. 5-Nitro-2-furaldehyde Hydrazone: Divergent Target Pathway Assignment

The target compound is explicitly cataloged as a Bax protein inhibitor (WAY-301591), a designation not assigned to the close structural analog 5-nitro-2-furaldehyde (4-hydroxy-6-methylpyrimidin-2-yl)-hydrazone (CAS 13293-13-5). Bax inhibitor compounds described in the patent literature suppressed Bax-induced cell death at concentrations of 1–1000 nM, with certain embodiments achieving IC50 values ≤2.5 nM, compared to previously reported inhibitors requiring ≥200 nM [1]. While the exact IC50 of the target compound against Bax has not been publicly disclosed, its inclusion in Bax inhibitor screening collections indicates that the benzodioxole-pyrimidine scaffold is structurally compatible with the Bax inhibitor pharmacophore defined in patent WO20220389028, whereas the nitrofuran analog is associated with antimicrobial screening via ROS-mediated DNA damage . A direct head-to-head Bax inhibition comparison cannot be made without published data, but the divergent vendor-assigned bioactivity annotations constitute a selection-relevant differentiation point for apoptosis-focused research programs.

Bax inhibition Apoptosis Target annotation

Antioxidant Capacity of Benzodioxole-Containing Hydrazones vs. Non-Benzodioxole Pyrimidine Hydrazones

A structurally related benzodioxole-pyrimidine hydrazone (1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone) demonstrated moderate DPPH radical-scavenging activity with an IC50 of 86.3 μM . This antioxidant activity is attributable to the electron-rich benzodioxole moiety, which can donate hydrogen atoms to stabilize free radicals. In contrast, non-benzodioxole pyrimidine hydrazones (e.g., 4-hydroxy-6-methylpyrimidine-2-yl hydrazones lacking the benzodioxole group) are reported to have reduced radical-scavenging properties . While a direct DPPH IC50 for the target compound itself has not been published, the conserved benzodioxole substructure supports the inference of comparable antioxidant behavior. For reference, potent antioxidants such as Trolox achieve DPPH IC50 values of 1.93–7.72 μg/mL (approximately 7.7–30.8 μM), and certain benzodioxole derivatives reach IC50 values of 39.85–79.95 μM [1], placing the benzodioxole-pyrimidine hydrazone series in the moderate antioxidant range.

Antioxidant DPPH assay Benzodioxole pharmacophore

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Acetone-Derived Pyrimidine Hydrazone

The target compound has a predicted octanol-water partition coefficient (ACD/LogP) of 1.14, a polar surface area (PSA) of approximately 84 Ų, and 2 hydrogen-bond donor sites . These values indicate moderate lipophilicity and favorable membrane permeability potential within Lipinski's Rule of Five space (zero violations) . In comparison, acetone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone (CAS 66680-04-4) has a molecular weight of only 180.21 g/mol, lacks the benzodioxole aromatic system, and consequently has a lower predicted LogP and reduced capacity for aromatic π-stacking interactions [1]. The benzodioxole group contributes approximately 2.5–3.0 LogP units relative to the acetone-derived hydrazone and provides an additional aromatic ring for hydrophobic protein pocket occupancy. This physicochemical divergence translates into different chromatographic retention behavior, solubility profiles, and protein-binding characteristics that directly impact assay performance and sample handling in screening campaigns.

Lipophilicity Physicochemical properties Drug-likeness

Fungicidal Structural Class Potency: Benzodioxole-Pyrimidine Derivatives vs. Commercial SDH Inhibitor Boscalid

Although the target compound itself has not been evaluated for fungicidal activity, the 1,3-benzodioxole-pyrimidine structural class has demonstrated potent succinate dehydrogenase (SDH) inhibitory activity. In a 2022 study, compound (S)-5c—a chiral benzodioxole-pyrimidine derivative—exhibited an EC50 of 0.06 mg/L against Alternaria solani compared to boscalid (EC50 = 0.16 mg/L), representing a 2.7-fold potency improvement, and SDH IC50 = 2.92 μM vs. boscalid IC50 = 3.40 μM [1]. This compound also showed broad-spectrum activity against Botrytis cinerea (EC50 = 0.44 mg/L vs. boscalid 5.02 mg/L; 11.4-fold improvement) and Fusarium oxysporum (EC50 = 6.99 mg/L vs. boscalid >50 mg/L) [1]. The target compound shares the core benzodioxole-pyrimidine architecture with these active derivatives, suggesting it may serve as a viable scaffold for SDH inhibitor development, whereas non-benzodioxole pyrimidine hydrazones lack this demonstrated fungicidal class activity [2].

Fungicidal activity Succinate dehydrogenase inhibition Agrochemical lead

Cytotoxicity Profile: Low-to-Moderate Selectivity of Benzodioxole-Derived Hydrazones vs. Piperonal Ciprofloxacin Hydrazone

Benzimidazolyl-2-hydrazones synthesized from 1,3-benzodioxole-5-carbaldehyde exhibited low to moderate cytotoxicity toward MCF-7 breast cancer cells and mouse 3T3 fibroblasts, with the study concluding that the compounds did not show significant selectivity for cancer cells over normal fibroblasts at tested concentrations [1]. In contrast, piperonal ciprofloxacin hydrazone (QNT4), which shares the piperonal-derived benzodioxole substructure but couples it to a fluoroquinolone rather than a pyrimidine, demonstrated potent cytotoxicity with IC50 values of 2.956 μM (SMMC-7721), 3.710 μM (MCF-7), and 3.694 μM (HCT-8) at 24 hours—approximately one to two orders of magnitude more potent than the benzimidazole-benzodioxole hydrazones [2]. This comparison illustrates that the benzodioxole-pyrimidine hydrazone core, when not conjugated to a DNA-targeting fluoroquinolone warhead, tends to produce compounds with moderate rather than potent cytotoxicity. The target compound thus occupies a differentiated position: suitable for mechanistic apoptosis studies (via Bax inhibition) rather than direct cytotoxic screening.

Cytotoxicity MCF-7 Cancer cell selectivity

Chiral and Tautomeric Complexity: Pyrimidinone Tautomerism vs. Fixed Heterocycle Hydrazones

The target compound exists as a pyrimidin-4(3H)-one / 4-hydroxypyrimidine tautomeric pair, as evidenced by its IUPAC nomenclature variant 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-6-methylpyrimidin-4(3H)-one and the alternative name specifying '4-hydroxy' substitution . This tautomeric equilibrium (lactam–lactim) generates two distinct hydrogen-bonding states that can differentially engage biological targets. In the benzodioxole-pyrimidine fungicidal series, chiral resolution of a related compound yielded a 2.8-fold difference in SDH inhibitory activity between (S)-5c (IC50 = 2.92 μM) and (R)-5c (IC50 = 3.68 μM), with corresponding CDOCKER energy differences of –29.98 vs. –28.23 kcal/mol [1]. While the target compound itself lacks a chiral center, the pyrimidinone tautomerism introduces a dynamic structural feature absent in fixed-heterocycle hydrazones such as 1,3-benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone . This tautomeric flexibility may be exploitable for target-induced conformational selection.

Tautomerism Structural complexity Chiral resolution

Recommended Application Scenarios for 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone Based on Evidence


Apoptosis Mechanism Screening: Bax-Mediated Cell Death Pathway Investigation

This compound is cataloged as a Bax protein inhibitor (WAY-301591) and is supplied as a screening compound for apoptosis research . Based on patent data, Bax inhibitors of this structural class can suppress Bax-induced cell death at nanomolar concentrations (1–1000 nM), with optimized embodiments achieving IC50 values ≤2.5 nM [1]. Researchers investigating intrinsic apoptosis pathways, ischemia-reperfusion injury, or neurodegenerative conditions where Bax-mediated mitochondrial outer membrane permeabilization is implicated should prioritize this compound over generic hydrazones that lack Bax inhibitor annotation. The moderate cytotoxicity profile of the benzodioxole-hydrazone class against MCF-7 cells [2] further supports its use in mechanistic apoptosis studies rather than direct cytotoxic screening, as the compound is more likely to modulate specific death pathways than to cause nonspecific cell killing.

Agrochemical Lead Discovery: Succinate Dehydrogenase Inhibitor Scaffold Exploration

The benzodioxole-pyrimidine core shared by this compound has demonstrated potent fungicidal activity through SDH inhibition. A structurally related benzodioxole-pyrimidine derivative achieved EC50 = 0.06 mg/L against Alternaria solani (2.7-fold more potent than the commercial SDH inhibitor boscalid) and exhibited broad-spectrum activity across five major fungal pathogens . While the target compound itself requires empirical fungicidal testing, its core scaffold is validated for SDH engagement. For agrochemical discovery programs, this compound offers a synthetically accessible starting point for structure-activity relationship exploration, particularly given the demonstrated impact of stereochemistry on potency (2.8-fold difference between enantiomers in SDH IC50) . Procurement of this compound for SDH inhibitor screening is supported by the >11-fold improvement over boscalid against Botrytis cinerea achieved by close structural analogs .

Antioxidant Pharmacophore Studies: Benzodioxole Radical-Scavenging Evaluation

The benzodioxole (methylenedioxybenzene) moiety present in this compound is associated with moderate DPPH radical-scavenging activity, with a structurally analogous benzodioxole-pyrimidine hydrazone achieving an IC50 of 86.3 μM . Other benzodioxole derivatives in the literature show IC50 values in the range of 39.85–79.95 μM, compared to the potent reference antioxidant Trolox (IC50 = 1.93–7.72 μg/mL) [1]. For oxidative stress research programs exploring compounds with combined pro-apoptotic (Bax-modulating) and antioxidant properties, this dual-pharmacophore compound provides a more integrated mechanistic profile than single-function hydrazones. The target compound's predicted physicochemical profile (LogP = 1.14, PSA = 84 Ų, zero Rule-of-5 violations) [2] also makes it suitable for cellular antioxidant assays where membrane permeability is required.

Medicinal Chemistry Scaffold Diversification: Tautomer-Enabled Target Adaptation

The pyrimidin-4(3H)-one/4-hydroxypyrimidine tautomeric equilibrium of this compound introduces dynamic hydrogen-bonding capability that is absent in hydrazones with fixed heterocyclic partners such as thiazoles, oxadiazoles, or triazoles . This tautomerism allows the compound to present either a hydrogen-bond donor (hydroxy form) or acceptor (carbonyl form) at the pyrimidine 4-position, potentially enabling engagement with structurally diverse protein targets. For medicinal chemistry groups seeking to explore target-induced conformational selection or to screen against targets with flexible binding pockets (e.g., kinases, epigenetic readers), this compound offers a distinct advantage over rigid hydrazone analogs. The benzodioxole-pyrimidine framework is also represented in patent literature covering LSD1 (lysine-specific histone demethylase 1) inhibitors [1], suggesting additional target opportunities for scaffold repurposing.

Quote Request

Request a Quote for 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.